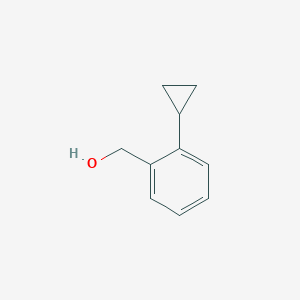

![molecular formula C25H21P B151211 (2'-甲基-[1,1'-联苯]-2-基)二苯基膦 CAS No. 402822-72-4](/img/structure/B151211.png)

(2'-甲基-[1,1'-联苯]-2-基)二苯基膦

描述

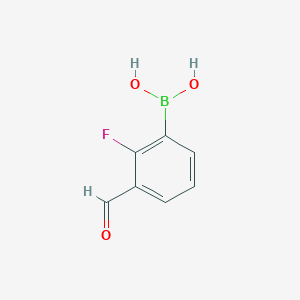

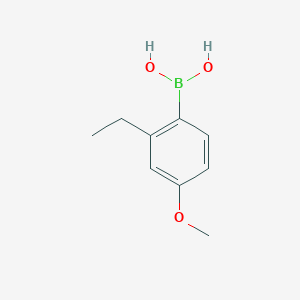

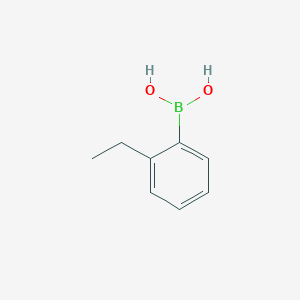

(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine is a biphenyl-based phosphine ligand that has been utilized in various chemical reactions, particularly in palladium-catalyzed processes. The presence of the methyl group on the biphenyl moiety can influence the steric and electronic properties of the ligand, which in turn affects the reactivity and selectivity of the catalytic system .

Synthesis Analysis

The synthesis of related biphenyl-based diphosphines involves key steps such as ortho-lithiation/iodination reactions followed by Ullmann reactions to create the biphenyl framework with phosphine oxide groups, which are then reduced to the corresponding diphosphines . Although the exact synthesis of (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to introduce the methyl group at the appropriate position on the biphenyl core.

Molecular Structure Analysis

The molecular structure of biphenyl-based phosphine ligands can be determined using techniques such as X-ray crystallography. For instance, the absolute configuration of a related diphosphine was established through X-ray analysis of its palladium complex . The molecular structure is crucial as it dictates the ligand's coordination properties and its ability to induce chirality in asymmetric syntheses.

Chemical Reactions Analysis

Biphenyl-based phosphine ligands have been shown to be effective in various chemical transformations. For example, 2-diphenylphosphino-2'-methylbiphenyl has been used as a ligand in palladium-catalyzed Heck coupling reactions, demonstrating good yields and tolerance to various electronic properties of the aryl bromides used . These ligands are also known to be efficient in enantioselective isomerizations and hydrogenations .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl-based phosphine ligands are influenced by their molecular structure. The presence of substituents such as methyl groups can affect the ligand's solubility, stability, and electronic properties, which are important for their performance in catalytic reactions. The electronic properties of the phosphorus atom, in particular, are critical for its ability to coordinate to metal centers in catalysis .

科学研究应用

Heck 偶联反应中的选择性芳基化

- Nadri、Joshaghani 和 Rafiee (2009) 的一项研究证明了 2-二苯基膦基-2'-甲基联苯作为配体在钯催化的 1,1-二取代烯烃与芳基溴化物的末端芳基化中的有效性。研究发现,产物的产率与芳基溴化物的电子性质无关,但受烯烃性质的显着影响 (Nadri、Joshaghani 和 Rafiee,2009)。

在非线性光学中的应用

- Ching 等人 (1991) 合成了 {4'-[甲基(二苯基)鏻]联苯-4-基}三苯基硼酸盐,并通过吸收和荧光光谱研究了其性质。研究得出的结论是,该化合物在非线性光学领域具有二级谐波产生的应用前景 (Ching、Lequan、Lequan、Grisard 和 Markovitsi,1991)。

催化和配体效率

- Tschan 等人 (2010) 的研究探索了在 1,3-丁二烯与甲醇的 тело聚反应催化中含有取代联苯的庞大膦。他们发现了几个显示出改进的选择性和产率的配体,突出了联苯基膦在催化过程中的潜力 (Tschan、García-Suárez、Freixa、Launay、Hagen、Benet‐Buchholz 和 van Leeuwen,2010)。

结构分析和分子相互作用

- Montes-Tolentino 等人 (2018) 对 (5-甲基-[1,3,5]-二噻嗪烷-2-基)二苯基膦及其氧化物进行了结构分析。该研究提供了对构象方面和分子内相互作用的见解,有助于理解此类化合物的结构动力学 (Montes-Tolentino、Rodríguez-López、Sánchez-Ruiz、Villaseñor-Granados 和 Flores‐Parra,2018)。

作用机制

Target of Action

The primary targets of (2’-Methyl-[1,1’-biphenyl]-2-yl)diphenylphosphine, also known as 2-(Diphenylphosphino)-2’-methylbiphenyl, are metal ions in various inorganic and organometallic complexes . This compound belongs to a class of organophosphorus compounds known as diphosphines, which are commonly used as bidentate phosphine ligands . These ligands bind to metal ions, forming chelate rings .

Mode of Action

The compound interacts with its targets (metal ions) through the phosphino groups, forming a chelate ring . The presence of the methyl group on the biphenyl moiety can alter the electronic and steric properties of the ligand, potentially resulting in different coordination geometries and catalytic behavior in homogeneous catalysts .

Biochemical Pathways

As a ligand in metal phosphine complexes, this compound can influence various biochemical pathways depending on the specific metal ion it is complexed with . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As an organophosphorus compound, it is expected to have low bioavailability due to its poor solubility in water. Its pharmacokinetic properties can be influenced by its complexation with metal ions .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ion it is complexed with . As a ligand, it can influence the reactivity and selectivity of the metal center, thereby affecting the outcome of catalytic reactions .

安全和危害

未来方向

属性

IUPAC Name |

[2-(2-methylphenyl)phenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUENDLLDUNRPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573746 | |

| Record name | (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine | |

CAS RN |

402822-72-4 | |

| Record name | (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)